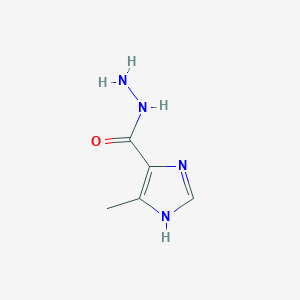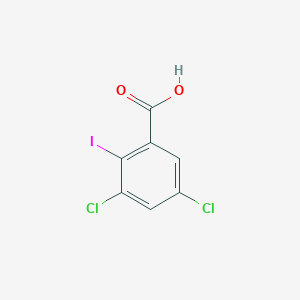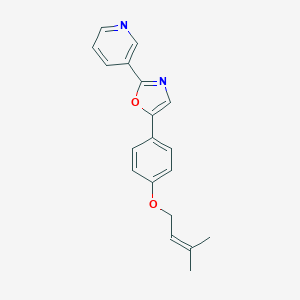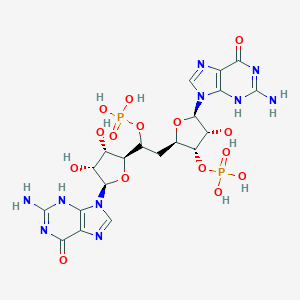
Diguanylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Diguanylic acid is a complex organic molecule. It is characterized by its multiple hydroxyl groups, amino groups, and phosphate groups, making it a significant compound in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base, followed by the formation of the sugar-phosphate backbone. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups. Common reagents include phosphoramidites, which are used in the phosphorylation step, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers for the stepwise addition of nucleotides. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the amino groups can produce primary amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Deoxyadenosine Monophosphate (dAMP): Lacks the hydroxyl groups present in the sugar moiety.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct biochemical properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
17332-09-1 |
|---|---|
Fórmula molecular |
C20H26N10O15P2 |
Peso molecular |
708.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1 |
Clave InChI |
GWPHQANIBIHXEA-KLZCPPQDSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |
Sinónimos |
GpGp |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


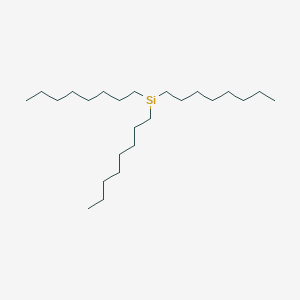
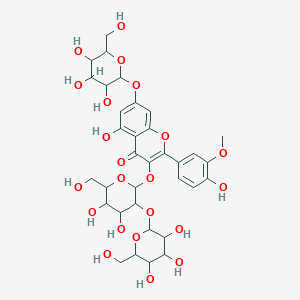

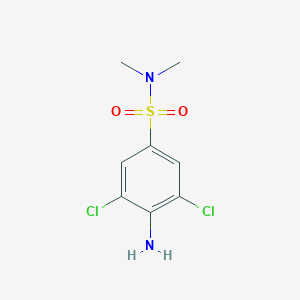
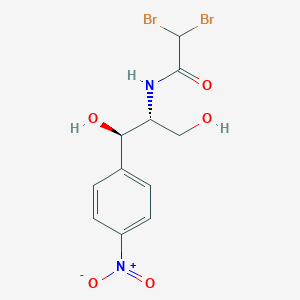
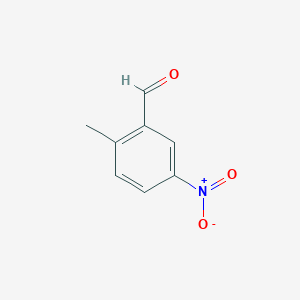
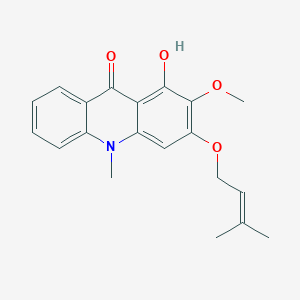
![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)
